molecular formula C22H20F2N2O4 B2681460 2-{5-[(4-fluorophenyl)methoxy]-2-(hydroxymethyl)-4-oxo-1,4-dihydropyridin-1-yl}-N-[(4-fluorophenyl)methyl]acetamide CAS No. 946333-88-6

2-{5-[(4-fluorophenyl)methoxy]-2-(hydroxymethyl)-4-oxo-1,4-dihydropyridin-1-yl}-N-[(4-fluorophenyl)methyl]acetamide

Cat. No.: B2681460
CAS No.: 946333-88-6
M. Wt: 414.409
InChI Key: LKDVUYNCQYTFJX-UHFFFAOYSA-N
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Description

2-{5-[(4-fluorophenyl)methoxy]-2-(hydroxymethyl)-4-oxo-1,4-dihydropyridin-1-yl}-N-[(4-fluorophenyl)methyl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyridine ring substituted with fluorophenyl groups, hydroxymethyl, and methoxy groups, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[(4-fluorophenyl)methoxy]-2-(hydroxymethyl)-4-oxo-1,4-dihydropyridin-1-yl}-N-[(4-fluorophenyl)methyl]acetamide typically involves multi-step organic reactions. The starting materials often include 4-fluorobenzaldehyde, which undergoes a series of reactions such as condensation, reduction, and cyclization to form the desired pyridine ring structure. The reaction conditions usually involve the use of solvents like ethanol or methanol, catalysts such as p-toluenesulfonic acid, and controlled temperatures ranging from 0°C to 100°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid derivative.

    Reduction: The carbonyl group in the pyridine ring can be reduced to form a hydroxyl group.

    Substitution: The fluorophenyl groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study enzyme interactions and receptor binding due to its fluorophenyl groups, which can act as probes in biochemical assays.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structural features suggest it could be modified to develop new drugs with specific biological activities, such as anti-inflammatory or anticancer properties.

Industry

In the industrial sector, this compound can be used in the development of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 2-{5-[(4-fluorophenyl)methoxy]-2-(hydroxymethyl)-4-oxo-1,4-dihydropyridin-1-yl}-N-[(4-fluorophenyl)methyl]acetamide involves its interaction with specific molecular targets. The fluorophenyl groups can interact with hydrophobic pockets in proteins, while the hydroxymethyl and methoxy groups can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{5-[(4-chlorophenyl)methoxy]-2-(hydroxymethyl)-4-oxo-1,4-dihydropyridin-1-yl}-N-[(4-chlorophenyl)methyl]acetamide
  • 2-{5-[(4-bromophenyl)methoxy]-2-(hydroxymethyl)-4-oxo-1,4-dihydropyridin-1-yl}-N-[(4-bromophenyl)methyl]acetamide
  • 2-{5-[(4-methylphenyl)methoxy]-2-(hydroxymethyl)-4-oxo-1,4-dihydropyridin-1-yl}-N-[(4-methylphenyl)methyl]acetamide

Uniqueness

The uniqueness of 2-{5-[(4-fluorophenyl)methoxy]-2-(hydroxymethyl)-4-oxo-1,4-dihydropyridin-1-yl}-N-[(4-fluorophenyl)methyl]acetamide lies in its fluorophenyl groups, which can enhance its binding affinity and specificity for certain biological targets. The presence of both hydroxymethyl and methoxy groups also provides additional sites for chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

2-[5-[(4-fluorophenyl)methoxy]-2-(hydroxymethyl)-4-oxopyridin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F2N2O4/c23-17-5-1-15(2-6-17)10-25-22(29)12-26-11-21(20(28)9-19(26)13-27)30-14-16-3-7-18(24)8-4-16/h1-9,11,27H,10,12-14H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKDVUYNCQYTFJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)CN2C=C(C(=O)C=C2CO)OCC3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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